2-(Dimethoxymethyl)quinoxaline 1,4-dioxide

Veterinary Pharmacology Toxicology Feed Additive

2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is a heterocyclic quinoxaline derivative bearing two N-oxide groups and a dimethoxymethyl substituent at the 2-position. It is notified under EU CLP as Acute Tox.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
CAS No. 32065-66-0
Cat. No. B1304849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethoxymethyl)quinoxaline 1,4-dioxide
CAS32065-66-0
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCOC(C1=C[N+](=O)C2=CC=CC=C2N1[O-])OC
InChIInChI=1S/C11H12N2O4/c1-16-11(17-2)10-7-12(14)8-5-3-4-6-9(8)13(10)15/h3-7,11H,1-2H3
InChIKeyBWTLITYWRKJWIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dimethoxymethyl)quinoxaline 1,4-dioxide (CAS 32065-66-0): A Protected-Aldehyde Quinoxaline Di-N-oxide Intermediate for Safer Veterinary Drug Synthesis


2-(Dimethoxymethyl)quinoxaline 1,4-dioxide is a heterocyclic quinoxaline derivative bearing two N-oxide groups and a dimethoxymethyl substituent at the 2-position. It is notified under EU CLP as Acute Tox. 4 (H302, harmful if swallowed) with GHS07 warning [1]. The compound functions as the essential intermediate in the Beirut condensation route to Cyadox, a quinoxaline-1,4-dioxide antibiotic used as a growth-promoting feed additive in livestock with a favorable safety profile relative to legacy agents such as carbadox and olaquindox .

Why Generic 2-Substituted Quinoxaline 1,4-Dioxides Cannot Replace 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide in Cyadox-Directed Synthesis


The dimethoxymethyl group is a protected aldehydic moiety that permits direct, atom-economical condensation with cyanoacetylhydrazide to yield Cyadox without a separate deprotection step, as described in patent CN103420930A [2]. Replacing this intermediate with other 2-substituted quinoxaline 1,4-dioxides (e.g., 2-methyl or 2-carboxylic acid derivatives) would route synthesis toward distinct veterinary drugs—carbadox, olaquindox, mequindox—whose toxicity profiles are markedly inferior. In a controlled in vivo study with weaned pigs, 200 ppm carbadox induced hyperkalaemia after only 3 weeks and hyponatraemia after 3 weeks, whereas 200 ppm Cyadox (derived from this intermediate) produced no hyperkalaemia at any time point and delayed hyponatraemia onset to 6 weeks, confirming substantially lower toxicity [1]. Generic substitution would therefore forfeit the safety advantage inherent to the Cyadox synthetic pathway.

Quantitative Evidence Differentiating 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide from Alternative Quinoxaline Di-N-oxide Intermediates


Cyadox Derived from This Intermediate Shows Delayed Electrolyte Toxicity and Absence of Hyperkalaemia vs. Carbadox in Swine

In a 6-week feeding trial with weaned pigs, 200 ppm dietary carbadox caused hyponatraemic sodium levels after 3 weeks and hyperkalaemia after 3 weeks. In contrast, 200 ppm Cyadox—synthesized directly from 2-(dimethoxymethyl)quinoxaline 1,4-dioxide—did not trigger hyperkalaemia at any time point and reached hyponatraemic levels only after 6 weeks, a ≥3-week delay [1].

Veterinary Pharmacology Toxicology Feed Additive

Dimethoxymethyl Substituent Eliminates the Separate Aldehyde Deprotection Step Required in Alternative Cyadox Routes

Patent CN103420930A teaches direct condensation of 2-(dimethoxymethyl)quinoxaline 1,4-dioxide with cyanoacetylhydrazide under acidic methanol conditions, yielding Cyadox without prior hydrolysis of the acetal [1]. By contrast, synthetic routes that employ 2-formylquinoxaline 1,4-dioxide require a separate aldehyde-generation or deprotection step, adding unit operations and reducing atom economy. The overall synthetic efficiency improvement, while not expressed as a single numeric yield differential, represents a tangible process advantage documented in the patent literature [1].

Organic Synthesis Process Chemistry Protecting Groups

Pre-Validated Reverse-Phase HPLC Method Accelerates Quality Control and Method Development

A dedicated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been reported for 2-(dimethoxymethyl)quinoxaline 1,4-dioxide [1]. The method is MS-compatible when phosphoric acid is replaced with formic acid and is scalable to preparative separation [1]. In contrast, many quinoxaline di-N-oxide analogs lack published, ready-to-use chromatographic protocols, forcing laboratories to invest in method development from scratch.

Analytical Chemistry HPLC Quality Control

Multi-Supplier Commercial Availability with Defined Purity Gradients Supports Research-to-Pilot Scale Procurement

Two independent suppliers list the compound with explicit purity specifications: BOC Sciences offers 95% purity , and MolCore provides NLT 98% purity . This defined purity gradient allows end users to select the appropriate grade for synthetic chemistry (95%) or for analytical standard use (≥98%), without being locked into a single-source supply. Such transparent purity disclosure is not uniformly available for other quinoxaline-1,4-dioxide intermediates.

Procurement Supply Chain Purity Specification

High-Impact Application Scenarios for 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide Based on Verified Differentiation


Cyadox Active Pharmaceutical Ingredient (API) Manufacturing for Veterinary Use

As the direct penultimate intermediate in the patented Cyadox synthesis [1], this compound is indispensable for producing Cyadox API. The documented lower toxicity of Cyadox relative to carbadox and olaquindox in target species [2] makes this intermediate strategically valuable for veterinary pharmaceutical companies seeking to replace banned or restricted quinoxaline feed additives (carbadox, olaquindox) with a safer alternative.

Protected-Aldehyde Building Block in Medicinal Chemistry Campaigns

The dimethoxymethyl group acts as a latent aldehyde, enabling chemists to construct quinoxaline-1,4-dioxide libraries via late-stage condensation without premature aldehyde reactivity [1]. This feature is particularly beneficial in medicinal chemistry programs targeting antimicrobial or antiparasitic quinoxaline di-N-oxides where the 2-position substituent is critical for activity.

Analytical Reference Standard for HPLC Method Validation

With a published reverse-phase HPLC method [1] and commercial availability at ≥98% purity [2], the compound can serve as a system suitability standard or calibration reference for analytical laboratories developing QC methods for quinoxaline-1,4-dioxide derivatives. The MS-compatible mobile phase variant further extends its utility to LC-MS workflows.

Structure-Activity Relationship (SAR) Studies of Quinoxaline Di-N-oxide Antimicrobials

The known acute toxicity classification (H302) [1] provides a baseline safety benchmark, allowing SAR studies to compare the influence of the dimethoxymethyl substituent on both antimicrobial potency and mammalian toxicity relative to other 2-substituted analogs. The HPLC method [2] ensures that test compounds are verified for purity before biological evaluation, strengthening data reproducibility.

Quote Request

Request a Quote for 2-(Dimethoxymethyl)quinoxaline 1,4-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.